molecular formula C11H19NO5 B8240126 trans-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid

trans-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid

Cat. No.: B8240126
M. Wt: 245.27 g/mol
InChI Key: DKOIPAZERNXIHU-JGVFFNPUSA-N
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Description

trans-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the hydroxyl and carboxylic acid functionalities. One common method involves the following steps:

    Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected piperidine.

    Hydroxylation: The Boc-protected piperidine is then subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in trans-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo various substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like OsO4, KMnO4, or chromium trioxide (CrO3) are commonly used.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation are typical methods.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

trans-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid: has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of trans-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc group provides protection to the amine functionality, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in further reactions, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • trans-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
  • cis-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid
  • trans-1-(tert-Butoxycarbonyl)-5-hydroxy-2-piperidinecarboxamide

Uniqueness

trans-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid is unique due to the specific positioning of the hydroxyl and carboxylic acid groups, which confer distinct reactivity and stability. This makes it particularly useful in selective synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2R,5S)-5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOIPAZERNXIHU-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC[C@@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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